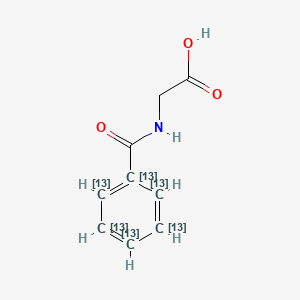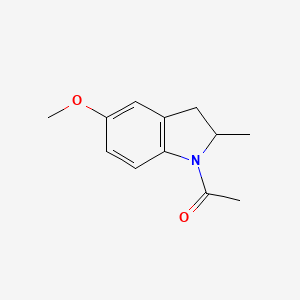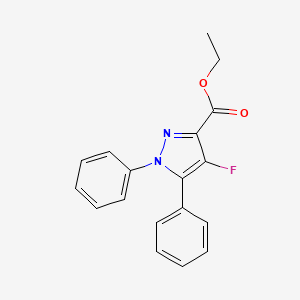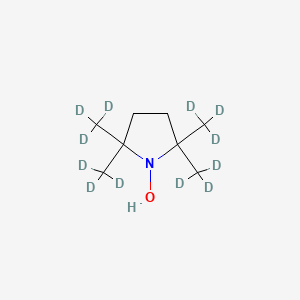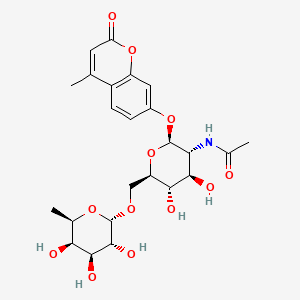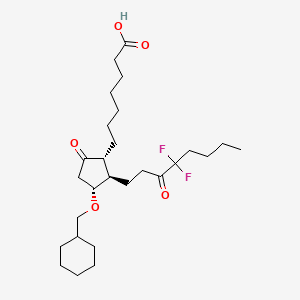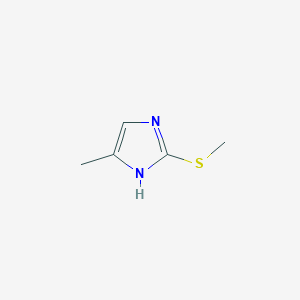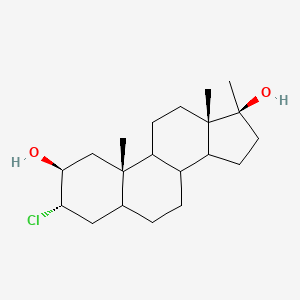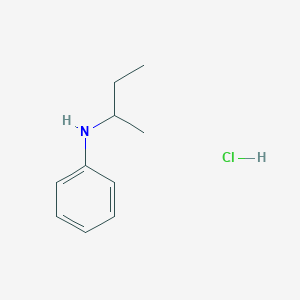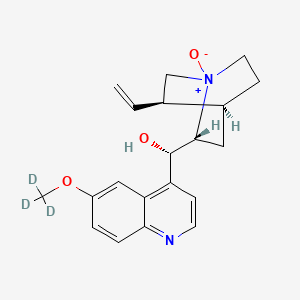
Quinidine-d3 N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinidine-d3 N-Oxide is a deuterated derivative of Quinidine, a well-known antiarrhythmic agent. This compound is characterized by the presence of an N-oxide group and three deuterium atoms, which replace three hydrogen atoms in the molecule. The deuterium labeling is often used in pharmacokinetic studies to trace the metabolic pathways and improve the understanding of the compound’s behavior in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinidine-d3 N-Oxide involves the oxidation of Quinidine with an appropriate oxidizing agent. One common method is the use of hydrogen peroxide in the presence of a catalyst to introduce the N-oxide group. The reaction is typically carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the desired product with high yield and purity. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product .
Chemical Reactions Analysis
Types of Reactions
Quinidine-d3 N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Higher oxidized quinidine derivatives.
Reduction: Quinidine.
Substitution: Various substituted quinidine derivatives.
Scientific Research Applications
Quinidine-d3 N-Oxide is used in various scientific research applications, including:
Pharmacokinetic Studies: The deuterium labeling allows for the tracing of metabolic pathways and the study of drug metabolism.
Biological Research: Used to study the effects of quinidine derivatives on biological systems.
Medicinal Chemistry: Helps in the design and development of new antiarrhythmic agents.
Industrial Applications: Used in the synthesis of other quinidine derivatives and related compounds
Mechanism of Action
Quinidine-d3 N-Oxide exerts its effects by inhibiting the fast inward sodium current (I_Na) and blocking the slow inward calcium current (I_Ca). It also affects the rapid (I_Kr) and slow (I_Ks) components of the delayed potassium rectifier current, as well as the inward potassium rectifier current (I_KI). These actions result in the prolongation of the cardiac action potential and the QT interval on the electrocardiogram .
Comparison with Similar Compounds
Similar Compounds
Quinidine: The parent compound, used as an antiarrhythmic agent.
Quinidine N-Oxide: A non-deuterated version of Quinidine-d3 N-Oxide.
3-Hydroxy-Quinidine: A metabolite of Quinidine with similar pharmacological properties
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can slow down the metabolic process, leading to a longer half-life and improved pharmacokinetic properties compared to non-deuterated compounds .
Properties
Molecular Formula |
C20H24N2O3 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(S)-[(2R,4S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol |
InChI |
InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19+,20-,22?/m0/s1/i2D3 |
InChI Key |
WVDIZKMXQMCCAA-JVANOXJASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CC[N+]3(C[C@@H]4C=C)[O-])O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


